3-Amino-4-bromo-5-methylbenzoic acid
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Overview
Description
3-Amino-4-bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-5-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-Amino-5-methylbenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Another method involves the nitration of 4-Bromo-3-methylbenzoic acid, followed by reduction of the nitro group to an amino group. This process requires careful control of reaction conditions to avoid over-nitration and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol, organolithium reagents in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium, nitric acid in concentrated form.
Reduction: Lithium aluminum hydride in anhydrous ether, borane in tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 3-Nitro-4-bromo-5-methylbenzoic acid.
Reduction: Formation of 3-Amino-4-bromo-5-methylbenzyl alcohol.
Scientific Research Applications
3-Amino-4-bromo-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzoic acid: Similar structure but lacks the methyl group at the 5-position.
4-Amino-3-bromo-5-methylbenzoic acid: Similar structure but with the amino group at the 4-position.
3-Amino-4-methylbenzoic acid: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
3-Amino-4-bromo-5-methylbenzoic acid is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-amino-4-bromo-5-methylbenzoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
BTZGSSXKHIOARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)C(=O)O |
Origin of Product |
United States |
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